1-(3,4,5-三甲氧基苯基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

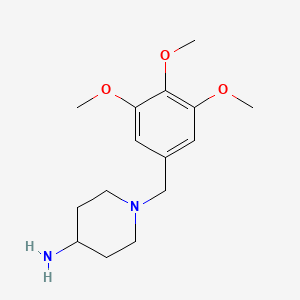

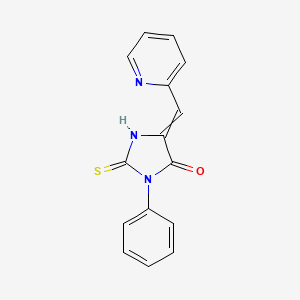

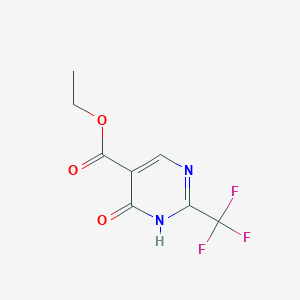

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of interest due to their potential biological activities, including their interactions with various neurotransmitter transporters and their potential to possess CNS activity . The trimethoxybenzyl group attached to the piperidine ring is a common feature in molecules that have been studied for their cerebral vasodilating activities .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of a trimethoxybenzyl chloride with different amines, as described in the synthesis of various trimethoxybenzyl derivatives . Additionally, the nucleophilic ring-opening reactions of epoxypiperidines with amines have been investigated, which could potentially be applied to the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine . The synthesis of structurally related compounds has also been reported, where the Grignard reaction, followed by several steps including substitution and reduction, is used to obtain the desired amine .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives can be quite complex, with the potential for various isomers and conformations. For instance, the three-dimensional structures of trimethylamino(amido)piperidines have been studied using NMR spectroscopy, which could provide insights into the conformational preferences of the trimethoxybenzylpiperidin-4-amine molecule . The absolute configuration of enantiomers in structurally related compounds has been determined through X-ray crystallography, which is crucial for understanding the bioactive conformations .

Chemical Reactions Analysis

The chemical reactions involving benzylpiperidine derivatives can include nucleophilic ring-opening reactions, as well as reactions involving the exocyclic N-atom at the 3-position of the piperidine ring . These reactions can lead to the formation of various substituted derivatives, which can significantly alter the biological activity of the compounds. The nature of substitutions on the phenyl ring, for example, has been shown to be important for activity at the dopamine transporter .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine would likely be influenced by the trimethoxybenzyl group and the piperidine ring. The presence of the trimethoxybenzyl group has been associated with potent cerebral vasodilating activities in related compounds . The synthesis and receptor binding assays of structurally related compounds have provided insights into their affinity for various receptors, which could be indicative of the properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine .

科学研究应用

合成和衍生应用

已经探索了合成1-(3,4,5-三甲氧基苯基)哌啶-4-胺衍生物,以期发现其潜在的中枢神经系统(CNS)活性。Abo-Sier等人(1977年)描述了3,4,5-三甲氧基苯甲基氯与各种胺,包括哌啶,的缩合反应,从而产生了在CNS中可能具有活性的三甲氧基苯基衍生物。此外,该研究还涉及通过酰化和脱水过程合成α-[3,4,5-三甲氧基苯甲酰胺]-戊二酰亚胺,提出了一种生产可能具有治疗应用的化合物的方法 (A. H. Abo-Sier, M. Badran, M. Khalifa, 1977)。

抗缺血活性

Kostochka等人(2019年)合成了1,2,5-三甲基苯基亚甲基和苄基衍生物,包括引物化合物2,2,6,6-四甲基-N-(3,4,5-三甲氧基苯基)哌啶-4-胺,该化合物在大鼠中表现出显著的抗缺血活性。该研究突显了这类化合物在心肌缺血中的治疗潜力,表明其比参考药物曲美他嗪具有更高的疗效 (L. M. Kostochka, S. Kryzhanovskii, I. Tsorin, M. Vititnova, V. Stolyaruk, 2019)。

制药合成改进

Ping(2003年)研究了一种从1,2,3-三甲氧基苯开始的曲美他嗪盐酸盐的新合成方法,涉及与哌嗪六水合物的缩合过程。该方法旨在实现工业应用,成本更低,步骤更少,操作更简单,反应条件更温和,表明这类合成方法在制药生产中的重要性 (X. Ping, 2003)。

驱虫活性

对3,4,5-三甲氧基苯甲酸酯的驱虫活性进行的研究,包括带有哌啶残基的酯,显示出对线虫的显著疗效。具体而言,3-(周环氮杂七烷基)-丙酸酯表现出强大的活性,表明开发针对寄生虫蠕虫的新治疗药物的潜力 (R. Glinka, M. Grzywacz, B. Kotełko, M. Majchrzak, H. Malinowski, H. Mikołajewska, E. Mikiciuk-Olasik, J. Szkukliński, 1980)。

属性

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBIKUJFOMWQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)